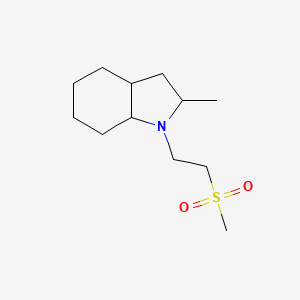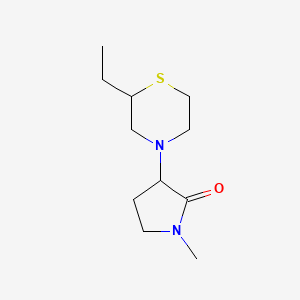
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a bicyclic indoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects through its antioxidant activity and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, it has been found to have antioxidant activity and to inhibit the production of inflammatory mediators.
実験室実験の利点と制限
The advantages of using 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments include its potential as an anticancer and neuroprotective agent. Additionally, its ability to inhibit the activity of certain enzymes and its antioxidant activity make it a promising compound for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For the study of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole include further studies on its mechanism of action, potential side effects, and its use as an anticancer and neuroprotective agent. Additionally, studies on its potential use in other areas of medicine and pharmacology, such as in the treatment of Alzheimer's disease, are needed. Further research on the synthesis of this compound and its derivatives may also lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a promising compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been achieved through various methods, including the reaction of 2-methyl-1,3-butadiene with ethyl vinyl sulfone, followed by hydrogenation, and the reaction of 2-methyl-1,3-butadiene with 2-(methylsulfonyl) ethylamine, followed by hydrogenation. These methods have been studied for their efficiency and yield in producing the desired compound.
科学的研究の応用
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use as a neuroprotective agent and for its effects on the central nervous system.
特性
IUPAC Name |
2-methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10-9-11-5-3-4-6-12(11)13(10)7-8-16(2,14)15/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXQEAIAMZLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)



![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)